molecular formula C7H11Cl B095601 1-Chloro-2-methylcyclohexene CAS No. 16642-49-2

1-Chloro-2-methylcyclohexene

Cat. No. B095601
CAS RN: 16642-49-2
M. Wt: 130.61 g/mol
InChI Key: DZIYMXLYTUVIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-methylcyclohexene is an organic compound that belongs to the family of cycloalkenes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using different methods, and it has shown great potential as a research tool due to its unique properties.

Mechanism Of Action

1-Chloro-2-methylcyclohexene acts as an electrophile due to the presence of the chlorine atom. It undergoes addition reactions with nucleophiles such as water, alcohols, and amines. The reaction mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Chloro-2-methylcyclohexene. However, studies have shown that this compound can cause skin irritation and respiratory tract irritation upon exposure.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Chloro-2-methylcyclohexene in lab experiments is its ability to undergo addition reactions with a variety of nucleophiles. Additionally, this compound is readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential to cause skin and respiratory tract irritation upon exposure.

Future Directions

There are several future directions for the use of 1-Chloro-2-methylcyclohexene in scientific research. One potential direction is the synthesis of new biologically active compounds using this compound as a starting material. Another direction is the study of the reaction mechanisms and kinetics of addition reactions involving 1-Chloro-2-methylcyclohexene. Additionally, this compound can be used in the development of new synthetic routes for the synthesis of other organic compounds.

Synthesis Methods

The synthesis of 1-Chloro-2-methylcyclohexene can be achieved using different methods. One of the most common methods is the reaction between 1-chloro-2-methylcyclohexane and a strong base such as potassium hydroxide. The reaction takes place in the presence of an alcohol solvent, and the product is obtained through distillation. Another method involves the reaction between cyclohexene and hydrogen chloride gas in the presence of a catalyst such as aluminum chloride.

Scientific Research Applications

1-Chloro-2-methylcyclohexene has been used in various scientific research applications. It has been used as a reactant in the synthesis of other organic compounds. It has also been used as a starting material in the synthesis of biologically active compounds such as antitumor agents. Additionally, this compound has been used in the study of reaction mechanisms and kinetics.

properties

CAS RN

16642-49-2

Product Name

1-Chloro-2-methylcyclohexene

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

1-chloro-2-methylcyclohexene

InChI

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3

InChI Key

DZIYMXLYTUVIQE-UHFFFAOYSA-N

SMILES

CC1=C(CCCC1)Cl

Canonical SMILES

CC1=C(CCCC1)Cl

synonyms

1-Chloro-2-methyl-1-cyclohexene

Origin of Product

United States

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